molecular formula C34H58S6 B6334766 1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate CAS No. 960256-58-0

1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate

Cat. No. B6334766
CAS RN: 960256-58-0
M. Wt: 659.2 g/mol
InChI Key: RSJPMZRDOGFQEH-UHFFFAOYSA-N
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Description

1,4-Phenylenebis(methylene) didodecyl dicarbonotrithioate is a chemical compound with the molecular formula C34H58S6 . It is also known by other names such as dodecylsulfanyl-[[4-(dodecylsulfanylcarbothioylsulfanylmethyl)phenyl]methylsulfanyl]methanethione .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with two methylene groups attached at the 1 and 4 positions. Each methylene group is connected to a dodecyl dicarbonotrithioate group . The InChI string for this compound is `InChI=1S/C34H58S6/c1-3-5-7-9-11-13-15-17-19-21-27-37-33(35)39-29-31-23-25-32(26-24-31)30-40-34(36)38

Scientific Research Applications

  • Construction of Copper Metal–Organic Systems

    • The compound has been utilized in the synthesis of flexible dicarboxylate ligands, contributing to the construction of copper metal–organic complexes with varying structural compositions (Dai et al., 2009).
  • Mesomorphic and Ion Conducting Properties

    • A family of dialkyl(1,4-phenylene)diimidazolium salts, including this compound, has been synthesized and investigated for their mesomorphic and ionic conducting properties (Noujeim et al., 2012).
  • Acoustic Properties of Polyurethanes

    • This compound has been used in the synthesis and characterization of novel polyurethanes, where its role in determining acoustic properties and solubility parameters was explored (Raghu et al., 2007).
  • Synthesis of Liquid Crystalline Polyurethanes

    • The compound has been involved in the synthesis of liquid crystalline polyurethanes, showing thermotropic properties significant for various applications (Hao-bo et al., 2006).
  • Photocatalytic Properties in Dye Degradation

    • It has been used in the creation of coordination complexes for photocatalytic degradation of dyes, demonstrating its utility in environmental applications (Lu et al., 2021).
  • Formation of Metal–Organic Supramolecules

    • The compound has been integral in the synthesis of metal–organic supramolecules with diverse structural features, indicating its versatility in molecular assembly (Dai et al., 2010).
  • Development of Polyelectrolytes

    • It has contributed to the synthesis of poly(phenylene)-based polyelectrolytes, showing promise for applications in polymer electrolyte membrane fuel cells (Fujimoto et al., 2005).
  • Coordination Polymer Synthesis Influenced by pH

    • Research shows that altering the pH value can significantly affect the composition and architecture of coordination polymers involving this compound (Shao et al., 2019).
  • Functionalization in Conjugated Polymers

    • The compound has been used in the design of conjugated polymers with thermochromic and solvatochromic properties, relevant in material science (Dufresne et al., 2000).

properties

IUPAC Name

dodecylsulfanyl-[[4-(dodecylsulfanylcarbothioylsulfanylmethyl)phenyl]methylsulfanyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H58S6/c1-3-5-7-9-11-13-15-17-19-21-27-37-33(35)39-29-31-23-25-32(26-24-31)30-40-34(36)38-28-22-20-18-16-14-12-10-8-6-4-2/h23-26H,3-22,27-30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJPMZRDOGFQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SCC1=CC=C(C=C1)CSC(=S)SCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H58S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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